molecular formula C16H19NO2 B2572969 Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1925-61-7

Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2572969
CAS No.: 1925-61-7
M. Wt: 257.333
InChI Key: HQVVEVXUDZVUAX-UHFFFAOYSA-N
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Description

Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a benzyl ester group attached to the carboxylate moiety, along with ethyl and dimethyl substituents on the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The ethyl and dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

    Esterification: The carboxylate group is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-methanol.

    Substitution: Various halogenated derivatives of the pyrrole ring.

Scientific Research Applications

Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

  • Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Benzyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Comparison: Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethyl and dimethyl groups on the pyrrole ring, along with a benzyl ester group. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, compared to its analogs.

Properties

IUPAC Name

benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-14-11(2)15(17-12(14)3)16(18)19-10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVVEVXUDZVUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1925-61-7
Record name Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate
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